molecular formula C9H18N2S B8414115 6-isothiocyanato-N,N-dimethyl-1-hexanamine

6-isothiocyanato-N,N-dimethyl-1-hexanamine

Cat. No. B8414115
M. Wt: 186.32 g/mol
InChI Key: RZRIXPVEJMKAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199145B2

Procedure details

4-nitro-phenylisothiocyanate (43 mg; 1.2 eq.) is added to a solution of benzyl (2S)-2-[(1H-indol-3-ylmethyl)amino]-4-(4-phenyl-1H-imidazol-2-yl)butanoate (93 mg; 1 eq.) in THF (2 ml). The mixture is stirred for 2 hours at approximately 20° C. then diluted with 4 ml of THF. Aminomethylpolystyrene resin (acquired from Novabiochem, load 3.2 mmol/g, 125 mg, 2 eq.) is added, then triethylamine (200 μl). The mixture is stirred for 15 hours at approximately 20° C. then filtered on frit. The filtrate is concentrated to dryness under reduced pressure at 40° C. (a co-evaporation with dichloromethane is necessary to eliminate the excess triethylamine). Purification of the residue by flash chromatography on silica gel (eluent: ethyl acetate/heptane 9:1) yields the expected compound (90 mg; 84% yield).
Quantity
43 mg
Type
reactant
Reaction Step One
Name
benzyl (2S)-2-[(1H-indol-3-ylmethyl)amino]-4-(4-phenyl-1H-imidazol-2-yl)butanoate
Quantity
93 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[S:12])=[CH:6][CH:5]=1)([O-])=O.[NH:13]1[C:21]2C(=CC=CC=2)C(CN[C@@H](CCC2NC=C(C3C=CC=CC=3)N=2)C(OCC2C=CC=CC=2)=O)=[CH:14]1.C(N(CC)CC)C>C1COCC1>[N:10]([CH2:7][CH2:8][CH2:9][CH2:4][CH2:5][CH2:6][N:13]([CH3:21])[CH3:14])=[C:11]=[S:12]

Inputs

Step One
Name
Quantity
43 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=S
Name
benzyl (2S)-2-[(1H-indol-3-ylmethyl)amino]-4-(4-phenyl-1H-imidazol-2-yl)butanoate
Quantity
93 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CN[C@H](C(=O)OCC1=CC=CC=C1)CCC=1NC=C(N1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at approximately 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Aminomethylpolystyrene resin (acquired from Novabiochem, load 3.2 mmol/g, 125 mg, 2 eq.) is added
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 hours at approximately 20° C.
Duration
15 h
FILTRATION
Type
FILTRATION
Details
then filtered on frit
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure at 40° C. (a co-evaporation with dichloromethane
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (eluent: ethyl acetate/heptane 9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=C=S)CCCCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 241.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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